

An In-depth Technical Guide to the Isomers of Nonane and Their Properties

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Compound of Interest

Compound Name: 2,3-Dimethylheptane

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Abstract

Nonane (C₉H₂₀) is an alkane with 35 structural isomers, each exhibiting unique physical and chemical properties due to variations in their carbon skeleton. This guide provides a comprehensive overview of these isomers, with a focus on their quantitative physical properties, including boiling point, melting point, density, and refractive index. Detailed experimental protocols for the determination of these key properties are outlined, referencing internationally recognized OECD guidelines. Furthermore, this document explores the relationship between structural characteristics, such as branching, and the resulting physicochemical properties, offering insights relevant to applications in solvent chemistry, fuel science, and as reference standards in analytical chemistry.

Introduction

Alkanes are acyclic branched or unbranched hydrocarbons of the general formula C_nH_{2n+2}, and therefore consist entirely of hydrogen atoms and saturated carbon atoms.^[1] For n=9, the formula is C₉H₂₀, which corresponds to nonane. Nonane and its isomers are colorless, flammable liquids with a gasoline-like odor, found naturally in the kerosene fraction of petroleum.^{[1][2]} While sharing the same molecular formula, the 35 structural isomers of nonane display a range of physical properties stemming from their different molecular structures.^{[2][3]}

[4][5] Increased branching generally leads to a decrease in boiling point and melting point, and changes in density and viscosity.[6] These differences are critical in determining the specific applications of each isomer. This guide serves as a technical resource for professionals in research and development, providing a centralized repository of data and methodologies related to the isomers of nonane.

Isomers of Nonane

Nonane has 35 structural isomers, which are listed below.[4][5] The isomers are categorized by the length of their longest carbon chain.

- Nonane (1)
 - n-Nonane
- Octane Isomers (3)
 - 2-Methyloctane
 - 3-Methyloctane[7]
 - 4-Methyloctane[5]
- Heptane Isomers (11)
 - 2,2-Dimethylheptane
 - **2,3-Dimethylheptane**[3]
 - 2,4-Dimethylheptane[6][8]
 - 2,5-Dimethylheptane
 - 2,6-Dimethylheptane[4]
 - 3,3-Dimethylheptane
 - 3,4-Dimethylheptane

- 3,5-Dimethylheptane
- 4,4-Dimethylheptane[9]
- 3-Ethylheptane
- 4-Ethylheptane
- Hexane Isomers (12)
 - 2,2,3-Trimethylhexane[10]
 - 2,2,4-Trimethylhexane
 - 2,2,5-Trimethylhexane[11]
 - 2,3,3-Trimethylhexane
 - 2,3,4-Trimethylhexane
 - 2,3,5-Trimethylhexane[12]
 - 2,4,4-Trimethylhexane
 - 3,3,4-Trimethylhexane
 - 3-Ethyl-2-methylhexane
 - 4-Ethyl-2-methylhexane
 - 3-Ethyl-3-methylhexane
 - 3-Ethyl-4-methylhexane[2]
- Pentane Isomers (8)
 - 2,2,3,3-Tetramethylpentane
 - 2,2,3,4-Tetramethylpentane

- 2,2,4,4-Tetramethylpentane
- 2,3,3,4-Tetramethylpentane
- 3-Ethyl-2,2-dimethylpentane
- 3-Ethyl-2,3-dimethylpentane
- 3-Ethyl-2,4-dimethylpentane
- 3,3-Diethylpentane

Physical Properties of Nonane Isomers

The physical properties of nonane isomers vary with their molecular structure. The following tables summarize the available quantitative data for a selection of these isomers.

Isomer Name	Boiling Point (°C)	Melting Point (°C)	Density (g/cm ³ at 20°C)	Refractive Index (at 20°C)
Nonane				
n-Nonane	150.8	-53.5	0.718	1.405
Octane Isomers				
2-Methyloctane	143.3	-	0.713	1.403
3-Methyloctane	144[7]	-108[13]	0.721[13]	1.407[7]
4-Methyloctane	142.4[5]	-113.3[5]	0.72[14]	1.4062[14]
Heptane Isomers				
2,2-Dimethylheptane	132.8	-	0.715	1.403
2,3-Dimethylheptane	140.8[3]	-116[15]	0.726 (at 25°C) [16]	1.409[16]
2,4-Dimethylheptane	132.5[8]	-	0.72[6]	1.40[6]
2,5-Dimethylheptane	135.2	-	0.709	1.401
2,6-Dimethylheptane	135.21[4]	-102.95[4]	0.70891[4]	1.40073[4]
3,3-Dimethylheptane	137.5	-	0.727	1.409
3,4-Dimethylheptane	140.6	-	0.733	1.412
3,5-Dimethylheptane	138.3	-	0.724	1.408
4,4-Dimethylheptane	135.21[9]	-102.89[9]	0.7210[9]	1.4053[9]
3-Ethylheptane	141.2	-	0.729	1.410

4-Ethylheptane	141.0	-	0.730	1.411
Hexane Isomers				
2,2,3-Trimethylhexane	134.5	-	0.735	1.413
2,2,4-Trimethylhexane	127.2	-	0.716	1.404
2,2,5-Trimethylhexane	124.1	-106[17]	0.71[18]	1.40[18]
2,3,3-Trimethylhexane	140.3	-	0.748	1.419
2,3,4-Trimethylhexane	137.8	-	0.740	1.415
2,3,5-Trimethylhexane	131.4[19]	-127.9[19]	0.7258[19]	1.4037[19]
2,4,4-Trimethylhexane	132.1	-	0.731	1.411
3,3,4-Trimethylhexane	142.1	-	0.751	1.421
3-Ethyl-2-methylhexane	139.8	-	0.737	1.414
4-Ethyl-2-methylhexane	135.5	-	0.728	1.409
3-Ethyl-3-methylhexane	142.0	-	0.751	1.421
3-Ethyl-4-methylhexane	142.2[2]	-113.15[2]	0.744[2]	1.415[2]
Pentane Isomers				
2,2,3,3-Tetramethylpenta	140.4	-	0.765	1.428

ne				
2,2,3,4-Tetramethylpentane	138.8	-	0.757	1.424
2,2,4,4-Tetramethylpentane	122.3	-	0.720	1.406
2,3,3,4-Tetramethylpentane	144.5	-	0.768	1.429
3-Ethyl-2,2-dimethylpentane	135.9	-	0.744	1.417
3-Ethyl-2,3-dimethylpentane	143.5	-	0.765	1.427
3-Ethyl-2,4-dimethylpentane	135.5	-	0.744	1.417
3,3-Diethylpentane	146.5	-	0.755	1.422

Note: A hyphen (-) indicates that the data is not readily available.

Experimental Protocols

The determination of the physicochemical properties of chemical substances is crucial for their characterization, handling, and application. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized methods.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

- **Ebulliometer Method:** This is a precise method that involves measuring the boiling temperature of the substance in an ebulliometer. The apparatus is designed to ensure that the thermometer is in equilibrium with the vapor of the boiling liquid at a known pressure.
- **Dynamic Method:** This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is determined as the temperature at which the vapor pressure reaches 101.325 kPa.
- **Distillation Method:** This method determines the boiling range of a substance by distillation. It is suitable for substances that are stable at their boiling point and do not react with the packing material in the distillation column.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

- **Capillary Tube Method:** A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner in a heating bath or a metal block. The temperatures at the beginning and end of the melting process are recorded.
- **Hot Stage Apparatus:** A small amount of the substance is placed on a heated microscope stage. The melting process is observed visually through the microscope, and the temperature is recorded.
- **Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA):** These are thermal analysis techniques that measure the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit of volume.

- **Oscillating Densimeter:** This method uses a U-shaped tube that is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with the test substance, and the density is calculated from this change.

- **Pycnometer Method:** A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the test substance and weighed again. The density is calculated from the mass and volume of the substance.
- **Hydrostatic Balance:** This method is based on Archimedes' principle. A body of known volume is weighed in air and then immersed in the test liquid. The apparent loss in weight is equal to the weight of the displaced liquid, from which the density can be calculated.

Refractive Index Determination

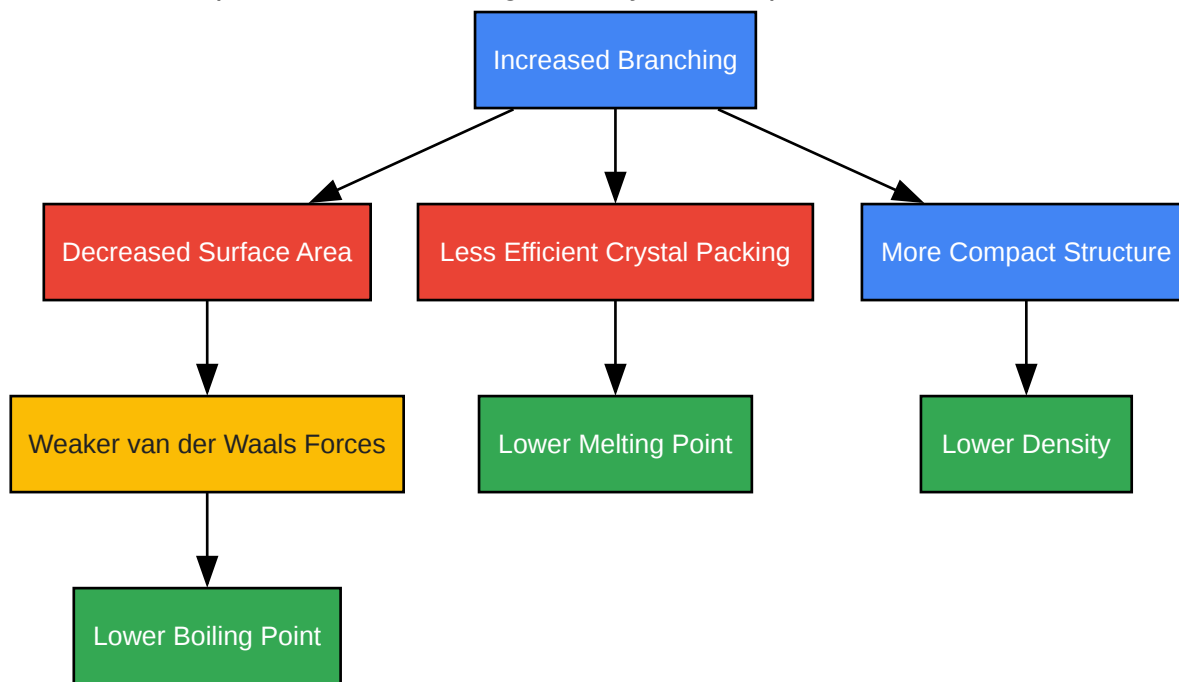
The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a characteristic constant for a pure substance at a given temperature and wavelength.

- **Abbe Refractometer:** This is the most common instrument for measuring the refractive index of liquids. A few drops of the liquid are placed between two prisms. The refractive index is read directly from a scale after adjusting the instrument to find the critical angle of total reflection. The measurement is typically performed at 20°C using the sodium D-line (589 nm).

Structure-Property Relationships

The physical properties of nonane isomers are directly influenced by their molecular structure. The degree of branching in the carbon chain is a key determinant of these properties.

Relationship Between Branching and Physical Properties of Nonane Isomers



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Caption: Impact of increased branching on the physical properties of nonane isomers.

As the degree of branching in the carbon chain of nonane isomers increases, the molecule becomes more compact, leading to a smaller surface area. This reduction in surface area results in weaker intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, leading to a lower boiling point. Similarly, the more branched and compact structure hinders efficient packing into a crystal lattice, which generally results in a lower melting point. The more compact structure of branched isomers also leads to a lower density compared to their straight-chain counterparts.

Conclusion

The 35 structural isomers of nonane provide a clear illustration of the fundamental principles of structure-property relationships in organic chemistry. The variation in their physical properties, driven primarily by the degree of branching, has significant implications for their industrial and laboratory applications. This guide has presented a comprehensive compilation of the available physical property data for these isomers and detailed the standardized experimental protocols for their determination. For researchers, scientists, and drug development professionals, a

thorough understanding of these properties is essential for solvent selection, process optimization, and the development of new chemical entities. The provided data and methodologies serve as a valuable resource to support these endeavors.

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